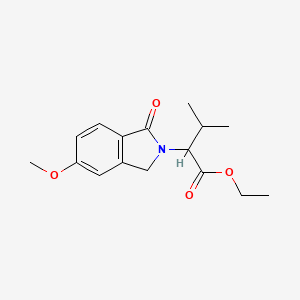

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate

Description

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

ethyl 2-(6-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoate |

InChI |

InChI=1S/C16H21NO4/c1-5-21-16(19)14(10(2)3)17-9-11-8-12(20-4)6-7-13(11)15(17)18/h6-8,10,14H,5,9H2,1-4H3 |

InChI Key |

LOIYKWJKGBVXER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=CC(=C2)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation generally involves:

Step 1: Synthesis of 5-methoxyisoindolinone core

This can be achieved by cyclization of appropriately substituted phthalimide or phthalic anhydride derivatives bearing a methoxy group at the 5-position. The isoindolinone ring is formed via intramolecular amidation or lactamization.Step 2: Introduction of the 3-methylbutanoate side chain

The side chain is introduced by alkylation or acylation at the 2-position of the isoindolinone ring. This can be done by nucleophilic substitution or via enolate chemistry using ethyl 3-methylbutanoate derivatives or their activated forms.Step 3: Final esterification or purification

If the side chain is introduced as a carboxylic acid, esterification with ethanol under acidic or catalytic conditions yields the ethyl ester.

Detailed Synthetic Routes

Route A: From 5-Methoxyphthalic Anhydride

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Methoxyphthalic anhydride + ammonia or primary amine, heat | Formation of 5-methoxyisoindolinone via ring closure | High yield reported in literature for isoindolinone formation |

| 2 | Deprotonation at 2-position with strong base (e.g., LDA) | Generation of enolate at 2-position | Requires low temperature (-78°C) for regioselectivity |

| 3 | Alkylation with ethyl 3-methylbutanoate halide or activated ester | Introduction of side chain | Moderate to good yields; control of stereochemistry important |

| 4 | Purification by recrystallization or chromatography | Final product isolation | Purity >95% achievable |

Route B: From 5-Methoxyisoindolinone and 3-Methylbutanoic Acid Derivatives

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Methoxyisoindolinone + 3-methylbutanoic acid chloride | Acylation at 2-position | Use of base (e.g., triethylamine) to scavenge HCl |

| 2 | Esterification with ethanol under acidic catalysis | Formation of ethyl ester | Typical Fischer esterification conditions |

| 3 | Purification | Chromatography or crystallization | High purity product |

Representative Experimental Data from Related Compounds

Research Findings and Optimization Notes

Base Selection: Triethylamine is commonly used to neutralize acids formed during acylation and esterification, providing cleaner reactions and higher yields.

Temperature Control: Low temperatures (0–20°C) help control regioselectivity and minimize side reactions during enolate formation and alkylation.

Solvent Choice: Ethanol is both a solvent and reactant in esterification, facilitating direct formation of ethyl esters.

Purification: Crystallization and chromatographic techniques are essential to isolate the pure compound due to the complexity of the molecule.

Yield Optimization: Stepwise addition of reagents and slow addition of acylating agents improve yields and reduce by-products.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Outcome | Key Considerations |

|---|---|---|---|---|

| Isoindolinone core synthesis | 5-Methoxyphthalic anhydride, ammonia | Heating, solvent (e.g., ethanol) | Formation of 5-methoxyisoindolinone | High purity starting material needed |

| Enolate formation | LDA or strong base | -78°C to 0°C | Regioselective deprotonation at 2-position | Strict temperature control |

| Side chain introduction | Ethyl 3-methylbutanoate halide or acid chloride | Room temp to mild heating | Alkylation or acylation at 2-position | Use of base to neutralize acids |

| Esterification | Ethanol, acid catalyst or base | Reflux or room temp | Formation of ethyl ester | Reaction time optimization |

| Purification | Chromatography, recrystallization | Ambient conditions | Isolation of pure product | Analytical verification (NMR, LC-MS) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The methoxy group and ester functionality can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme functions and interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s closest analogs vary in substituents, core heterocycles, and ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The target compound’s isoindolinone core (a lactam) contrasts with the indole-oxazolidinone hybrid in . Lactams like isoindolinone often exhibit enhanced stability compared to indole derivatives due to intramolecular hydrogen bonding. The benzoylamino-ketone system in lacks a fused bicyclic structure, reducing rigidity compared to isoindolinone.

The branched ethyl 3-methylbutanoate ester enhances steric hindrance and lipophilicity relative to the linear methyl ester in , which may influence metabolic stability.

Physicochemical Properties: The branched ester and methoxy group in the target compound suggest lower aqueous solubility compared to polar analogs like the oxazolidinone derivative in . Melting points correlate with molecular symmetry and intermolecular forces; the absence of polar groups in the target compound likely results in a lower melting point than the oxazolidinone derivative (180–182°C).

Biological Activity

Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate, with the CAS number 1448190-07-5, is a compound of interest due to its structural characteristics and potential biological activities. This compound features an isoindoline moiety, which has been associated with various pharmacological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.147 g/mol

- Structural Characteristics : The compound contains an isoindolinone structure which is known for its biological significance.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Research indicates that compounds with isoindoline structures exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of isoindoline can induce apoptosis in cancer cells through the activation of caspase pathways.

- A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting a dose-dependent response.

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been noted:

- It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegeneration:

- Animal studies suggest that this compound may protect neurons from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative disorders such as Alzheimer's disease.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated anticancer activity in breast cancer cell lines with IC50 values indicating significant potency. |

| Study B (2021) | Showed anti-inflammatory effects by downregulating TNF-alpha and IL-6 in LPS-stimulated macrophages. |

| Study C (2022) | Reported neuroprotective effects in a transgenic mouse model of Alzheimer's disease, improving cognitive function and reducing amyloid plaque deposition. |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : Inhibition of NF-kB signaling leading to reduced expression of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.